molecular formula C10H6BrF2NO B11849859 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one

3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one

Cat. No.: B11849859
M. Wt: 274.06 g/mol
InChI Key: CTWZTTJCWVJDBA-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and difluoromethyl substitutions, offers interesting properties for various scientific applications.

Preparation Methods

The synthesis of 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of 2-(difluoromethyl)quinolin-4(1H)-one using bromine or a brominating agent under controlled conditions. The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction pathway chosen .

Scientific Research Applications

3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways depend on the specific application and the target molecule involved .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-2-(difluoromethyl)quinolin-4(1H)-one include:

    3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can alter its chemical and biological properties.

    2-(Difluoromethyl)quinolin-4(1H)-one: Lacks the bromine substitution, leading to different reactivity and applications.

    3-Bromoquinolin-4(1H)-one: Without the difluoromethyl group, this compound has distinct characteristics and uses.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

3-bromo-2-(difluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H6BrF2NO/c11-7-8(10(12)13)14-6-4-2-1-3-5(6)9(7)15/h1-4,10H,(H,14,15)

InChI Key

CTWZTTJCWVJDBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)F)Br

Origin of Product

United States

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